molecular formula C19H18N8O7 B3326577 L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) CAS No. 26360-21-4

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

Cat. No.: B3326577
CAS No.: 26360-21-4
M. Wt: 470.4 g/mol
InChI Key: QPWWRIJXAKSKLU-LBPRGKRZSA-N
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Mechanism of Action

Target of Action

The primary target of this compound, also known as Methopterin, is osteoclasts . Osteoclasts are a type of bone cell that breaks down bone tissue, a process known as bone resorption. This function is critical for the maintenance, repair, and remodeling of bones.

Mode of Action

Methopterin interacts with osteoclasts and inhibits their proliferation . It also suppresses the activation and bone resorption function of osteoclasts . This interaction results in the induction of osteoclast apoptosis, or programmed cell death .

Result of Action

The primary molecular and cellular effect of Methopterin’s action is the inhibition of osteoclast proliferation and function . This leads to a decrease in bone resorption, potentially slowing the progression of diseases characterized by excessive bone breakdown, such as osteoporosis.

Biochemical Analysis

Biochemical Properties

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is known to interact with several enzymes, proteins, and other biomolecules. One of its primary roles is inhibiting the proliferation of osteoclasts, which are cells responsible for bone resorption. This compound inhibits the activation and bone resorption function of osteoclasts and induces their apoptosis . The interaction with osteoclasts suggests that 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid could be a potential therapeutic agent for conditions involving excessive bone resorption, such as osteoporosis.

Cellular Effects

The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid on various cell types and cellular processes are profound. In osteoclasts, it not only inhibits proliferation but also induces apoptosis, leading to a reduction in bone resorption activity . This compound influences cell signaling pathways, particularly those involved in cell survival and apoptosis. Additionally, it may affect gene expression related to osteoclast differentiation and function, thereby modulating cellular metabolism and overall bone homeostasis.

Molecular Mechanism

At the molecular level, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid exerts its effects through specific binding interactions with biomolecules. It binds to enzymes and proteins involved in osteoclast activation, inhibiting their function and leading to reduced bone resorption . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of genes involved in osteoclast differentiation and activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on osteoclasts over extended periods . Degradation products may also form, potentially altering its efficacy and safety profile.

Dosage Effects in Animal Models

The effects of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid vary with different dosages in animal models. At lower doses, it effectively inhibits osteoclast activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to other cell types and tissues. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing risks.

Metabolic Pathways

2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is involved in several metabolic pathways, particularly those related to bone metabolism. It interacts with enzymes and cofactors that regulate osteoclast activity and bone resorption . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, contributing to its overall effects on bone homeostasis.

Transport and Distribution

Within cells and tissues, 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in target cells, such as osteoclasts . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles within osteoclasts, where it exerts its inhibitory effects . Targeting signals or post-translational modifications may influence its localization, enhancing its efficacy in inhibiting bone resorption.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) involves multiple steps. One common method includes the reaction of L-glutamic acid with 4-[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoic acid under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes purification steps such as crystallization and filtration to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci) is widely used in scientific research, including:

Properties

CAS No.

26360-21-4

Molecular Formula

C19H18N8O7

Molecular Weight

470.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-nitrosoamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H18N8O7/c20-19-24-15-14(17(31)25-19)22-10(7-21-15)8-27(26-34)11-3-1-9(2-4-11)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,7,12H,5-6,8H2,(H,23,30)(H,28,29)(H,32,33)(H3,20,21,24,25,31)/t12-/m0/s1

InChI Key

QPWWRIJXAKSKLU-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N(CC2=CN=C3C(=N2)C(=O)NC(=N3)N)N=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 2
Reactant of Route 2
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 3
Reactant of Route 3
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 4
Reactant of Route 4
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 5
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)
Reactant of Route 6
Reactant of Route 6
L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)

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